molecular formula C21H23N3O3S2 B2404321 4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 312755-88-7

4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2404321
CAS No.: 312755-88-7
M. Wt: 429.55
InChI Key: DQPOIHIHZNASFX-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring, sulfonamide group, and benzamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylamine, and isopropylphenyl derivatives. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Purification methods like crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfamoyl groups to sulfonic acids.

    Reduction: Reduction of the benzamide moiety to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

Major products from these reactions include sulfonic acids, amines, and substituted benzamides, which can be further utilized in various applications.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and thiazole derivatives, such as:

  • N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
  • 4-(N,N-dimethylsulfamoyl)benzamide

Uniqueness

4-(N,N-dimethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14(2)15-5-7-16(8-6-15)19-13-28-21(22-19)23-20(25)17-9-11-18(12-10-17)29(26,27)24(3)4/h5-14H,1-4H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPOIHIHZNASFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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